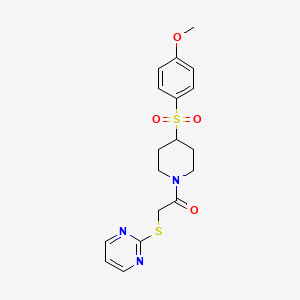![molecular formula C15H16N2O3S B2647325 4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide CAS No. 663164-30-5](/img/structure/B2647325.png)
4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide, also known as MSB, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a sulfonamide-based compound that has been found to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in key cellular processes. 4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in pH regulation and ion transport. 4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide has also been found to inhibit the activity of histone deacetylases, enzymes that play a role in gene expression and chromatin remodeling.
Biochemical and Physiological Effects:
4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and modulate neurotransmitter release. 4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide has also been found to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide has several advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied for its potential applications in scientific research. It is also relatively easy to synthesize and purify. However, there are also some limitations to the use of 4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has some toxicity, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on 4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide. One area of interest is the development of new drugs based on 4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide. 4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide has been used as a lead compound for the development of new drugs, and there is potential for further optimization of its structure to improve its efficacy and reduce its toxicity. Another area of interest is the study of 4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide's effects on other enzymes and cellular processes. 4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide has been found to inhibit carbonic anhydrase and histone deacetylases, but there may be other targets that have not yet been identified. Finally, there is potential for the use of 4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide in combination with other compounds for synergistic effects. 4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide has been studied in combination with other drugs for its potential in cancer treatment, and there may be other combinations that have not yet been explored.
Méthodes De Synthèse
The synthesis of 4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide involves the reaction of 4-aminobenzoic acid with p-toluenesulfonyl chloride in the presence of a base. The resulting intermediate is then reacted with 4-methylphenyl magnesium bromide to form the final product, 4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide. The synthesis of 4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide has been well-documented in the literature and has been optimized for high yield and purity.
Applications De Recherche Scientifique
4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, 4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide has been found to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, 4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide has been studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release. In drug discovery, 4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide has been used as a lead compound for the development of new drugs.
Propriétés
IUPAC Name |
4-[methyl-(4-methylphenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-11-3-9-14(10-4-11)21(19,20)17(2)13-7-5-12(6-8-13)15(16)18/h3-10H,1-2H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMTULKWNLUJKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2-morpholino-2-oxoethyl)oxime](/img/structure/B2647243.png)
![N1-cyclohexyl-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2647244.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2647245.png)

![2-[(4-Aminophenyl)thio]-N-(3-methylphenyl)-propanamide](/img/structure/B2647249.png)


![8-(2-((2,4-dimethoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2647253.png)

![6-(2,4-dichlorobenzyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2647259.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2647262.png)

